3-(Indolizin-2-yl)benzonitrile
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Overview
Description
3-(Indolizin-2-yl)benzonitrile is a nitrogen-containing heterocyclic compound that features an indolizine core attached to a benzonitrile moiety Indolizine is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Indolizin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with appropriate reagents. For instance, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield the desired indolizine derivative . Another method involves the use of transition metal-catalyzed reactions, such as the oxidative coupling of 2-(pyridin-2-yl)acetates with nitroolefins in the presence of cerium(III) salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Indolizin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indolizine derivatives.
Scientific Research Applications
3-(Indolizin-2-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Mechanism of Action
The mechanism of action of 3-(Indolizin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The indolizine core is known to interact with DNA and proteins, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 3-(Indolizin-2-yl)benzonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
918960-13-1 |
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Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-indolizin-2-ylbenzonitrile |
InChI |
InChI=1S/C15H10N2/c16-10-12-4-3-5-13(8-12)14-9-15-6-1-2-7-17(15)11-14/h1-9,11H |
InChI Key |
ASDDRLLEDMRKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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